4-Methoxybenzyl 3-oxocyclobutanecarboxylate
Overview
Description
4-Methoxybenzyl 3-oxocyclobutanecarboxylate is an organic compound with the molecular formula C13H14O4. It is a derivative of cyclobutanecarboxylate, featuring a 4-methoxybenzyl group and a 3-oxo substituent on the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzyl 3-oxocyclobutanecarboxylate typically involves the esterification of 3-oxocyclobutanecarboxylic acid with 4-methoxybenzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or crystallization to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzyl 3-oxocyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the 3-oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxybenzyl 3-oxocyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxybenzyl 3-oxocyclobutanecarboxylate depends on the specific reactions it undergoes. In general, the compound can interact with various molecular targets through its functional groups. For example, the 3-oxo group can participate in nucleophilic addition reactions, while the methoxybenzyl group can engage in aromatic interactions. These interactions can influence the compound’s reactivity and its role in different chemical processes.
Comparison with Similar Compounds
4-Methoxybenzyl 3-oxocyclobutanecarboxylate can be compared with other similar compounds such as:
4-Methoxybenzyl 3-oxocyclopentanecarboxylate: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
4-Methoxybenzyl 3-oxocyclohexanecarboxylate: Similar structure but with a cyclohexane ring.
4-Methoxybenzyl 3-oxocycloheptanecarboxylate: Similar structure but with a cycloheptane ring.
The uniqueness of this compound lies in its cyclobutane ring, which imparts distinct reactivity and steric properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs.
Properties
IUPAC Name |
(4-methoxyphenyl)methyl 3-oxocyclobutane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-16-12-4-2-9(3-5-12)8-17-13(15)10-6-11(14)7-10/h2-5,10H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWOHJOGDOGYLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)C2CC(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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